Product packaging for Chlorocholine iodide(Cat. No.:CAS No. 133933-03-6)

Chlorocholine iodide

Cat. No.: B3321367
CAS No.: 133933-03-6
M. Wt: 265.52 g/mol
InChI Key: PIINPJBYVGPVRG-UHFFFAOYSA-M
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Description

Chlorocholine iodide is a quaternary ammonium salt with the molecular formula C 5 H 13 ClINO and a molecular weight of 265.52 g/mol . It is characterized as a solid with a melting point of approximately 101°C and a stated purity of 97% . Its chemical structure can be represented by the Canonical SMILES notation: C N+ (CCO)CCl.[I-] . Researchers can utilize this compound as a specialized chemical building block or reagent in various laboratory and synthetic chemistry applications. As with all chemicals of this nature, proper handling procedures should be observed. This product is labeled with the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It is intended for Research Use Only and is strictly for industrial or scientific applications. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13ClINO B3321367 Chlorocholine iodide CAS No. 133933-03-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

chloromethyl-(2-hydroxyethyl)-dimethylazanium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13ClNO.HI/c1-7(2,5-6)3-4-8;/h8H,3-5H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIINPJBYVGPVRG-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCO)CCl.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Chemical Transformations

Strategies for the Preparation of Chlorocholine Iodide and its Direct Analogues

Historically, the synthesis of 2-haloethyltrimethylammonium salts like chlorocholine chloride, a close analogue of the iodide salt, has been achieved through the reaction of trimethylamine with a suitable dihaloalkane. A common industrial method involves the reaction of trimethylamine with 1,2-dichloroethane. google.com This reaction is typically performed in a solvent, which can also be an excess of the 1,2-dichloroethane itself. google.com The process can be carried out continuously or discontinuously, with reaction times ranging from half an hour to over ten hours. google.com The chlorocholine salt precipitates as a fine powder and can be isolated by filtration or centrifugation. google.com Yields for this classical approach are generally high, often falling between 85% and 95% of the theoretical yield. google.com

Another classical approach involves the quaternization of a pre-formed 2-chloro-N,N-dialkylethanamine with an alkylating agent. For this compound, this would involve the reaction of 2-chloro-N,N-dimethylethanamine with methyl iodide. This direct alkylation is a foundational method for producing various N-substituted analogues. semanticscholar.orgresearchgate.net

Modern synthetic chemistry seeks to develop more efficient, sustainable, and diverse pathways for producing halogenated compounds. While much of the novel research in biohalogenation focuses on complex natural products, the principles can inform the development of new enzymatic and microbial systems for creating halogenated building blocks. dtu.dknih.gov Synthetic metabolism and metabolic engineering are being explored to harness halogenase enzymes, which can perform highly specific halogenation reactions under mild conditions. dtu.dknih.gov These approaches, often involving flavin-dependent or SAM-dependent halogenases, could provide greener alternatives to classical chemical methods, although their application to simple scaffolds like choline (B1196258) is still an emerging area. dtu.dk

Flow chemistry represents another advanced manufacturing technique that can enhance the synthesis of organic compounds. nih.gov By using continuous flow reactors, it is possible to achieve high yields and selectivities, improve safety for exothermic reactions, and integrate multiple synthetic steps into a continuous process. nih.gov This methodology could be applied to the synthesis of this compound to optimize reaction parameters and scale up production efficiently.

The optimization of reaction conditions is a critical aspect of synthetic chemistry, aiming to maximize product yield and purity while minimizing reaction time and waste. prismbiolab.com For the synthesis of chlorocholine salts, academic and industrial studies have evaluated various parameters.

The following table summarizes findings from a patented method for synthesizing the chloride analogue, which provides insight into reaction optimization.

Table 1. Optimization of Chlorocholine Chloride Synthesis
Reactant 1Reactant 2SolventTemperatureTimeYieldReference
Trimethylamine1,2-Dichloroethane1,2-Dichloroethane (excess)130°C3 hours93.4% google.com

General optimization strategies in organic synthesis have moved from traditional "One Factor At a Time" (OFAT) methods to more sophisticated statistical approaches like Design of Experiments (DoE). prismbiolab.com DoE allows for the simultaneous variation of multiple parameters (e.g., temperature, concentration, catalyst loading) to build a model that predicts the optimal conditions for achieving the desired output, such as maximum yield. prismbiolab.com Self-optimization, which uses automated reactors and analysis to iteratively find the best conditions, is also a powerful tool, particularly in flow chemistry. prismbiolab.com

Functionalization and Derivatization of the Chlorocholine Scaffold for Research Probes

The chlorocholine structure can be systematically modified to create a library of derivatives. These analogues are valuable as analytical standards and research probes, particularly for monitoring potential chemical warfare agent precursors. semanticscholar.orgresearchgate.net

A range of 2-chloro-N,N,N-trialkylethanaminium iodides can be prepared by modifying the alkyl groups on the quaternary nitrogen atom. Two primary methodologies have been developed for this purpose. semanticscholar.orgresearchgate.net

Method A: Direct Alkylation This method involves the direct alkylation of a 2-chloro-N,N-dialkylethanamine with a suitable iodoalkane. The reaction is typically carried out in a mixture of acetone and diethyl ether at room temperature over an extended period (e.g., 72 hours). semanticscholar.org The desired product precipitates as a crystalline solid and can be purified by recrystallization. semanticscholar.org While straightforward, the yields are often moderate, in the range of 44-56%. semanticscholar.org

Method B: Three-Step Synthesis This alternative route is employed when Method A fails or is inefficient. It begins with the alkylation of a 2-(dialkylamino)ethanol with an iodoalkane. The resulting hydroxy-analogue iodide salt is then converted to the corresponding chloride salt using silver chloride. In the final step, the hydroxyl group is replaced with a chlorine atom by treating the aminium chloride with thionyl chloride in a chloroform solution. semanticscholar.org

The following table presents examples of substituted 2-chloro-N,N,N-trialkylethanaminium iodides synthesized using Method A.

Table 2. Synthesis of Substituted 2-Chloro-N,N,N-trialkylethanaminium Iodides via Method A
Starting AmineAlkylating AgentProductYieldReference
2-chloro-N,N-dimethylethanamineIodoethane2-Chloro-N-ethyl-N,N-dimethylethanaminium iodide56% semanticscholar.org

The identity of the counterion in a quaternary ammonium (B1175870) salt can significantly influence its physical and chemical properties, including solubility, stability, and reactivity. nih.gov While this article focuses on this compound, the synthesis of analogues with other counterions, such as chloride or bromide, is synthetically important.

The choice of counterion often begins with the selection of the starting materials. For instance, using 1,2-dichloroethane and trimethylamine directly yields chlorocholine chloride. google.com Similarly, using methyl bromide for quaternization would result in a bromide salt.

Alternatively, the counterion can be exchanged in a post-synthesis modification step. A common laboratory method for converting an iodide salt to a chloride salt is through reaction with freshly precipitated silver chloride. semanticscholar.org In this process, the insoluble silver iodide precipitates out of the solution, leaving the desired chloride salt dissolved. This ion exchange allows for the isolation of salts that may be difficult to prepare directly. The synthetic implication is the introduction of additional steps and the need to handle silver salts, but it provides crucial flexibility in accessing a range of derivatives with varied properties. semanticscholar.org

Preparation of Labeled Chlorocholine Derivatives for Mechanistic Studies

The elucidation of metabolic pathways, reaction mechanisms, and the in vivo fate of xenobiotics relies heavily on the use of isotopically labeled compounds. nih.govopenmedscience.comnih.gov In the study of chlorocholine and its derivatives, the introduction of isotopic labels, such as Carbon-14 (¹⁴C) and deuterium (²H or D), provides a powerful tool for tracing the molecule and its metabolites. nih.govopenmedscience.comnih.gov These labeled analogues are chemically identical to their unlabeled counterparts but can be detected and quantified by methods like scintillation counting or mass spectrometry, offering unambiguous insights into their biological and chemical transformations.

The primary motivation for preparing labeled chlorocholine derivatives is to facilitate mechanistic studies. For instance, understanding the metabolic fate of chlorocholine in various organisms is crucial for assessing its bioactivity and potential environmental impact. By using ¹⁴C-labeled chlorocholine, researchers can track the distribution of the carbon skeleton throughout an organism, identifying key metabolites and excretory pathways. openmedscience.comselcia.commoravek.com Similarly, deuterium labeling can be employed to investigate kinetic isotope effects, providing detailed information about bond-breaking and bond-forming steps in enzymatic reactions involving chlorocholine.

A common and effective strategy for the synthesis of labeled this compound involves the quaternization of a suitable amine precursor with an isotopically labeled methyl iodide. This method allows for the specific placement of the isotopic label on one of the methyl groups of the quaternary ammonium cation.

For the preparation of ¹⁴C-labeled this compound, the synthesis typically starts with [¹⁴C]methyl iodide. This key reagent is commercially available or can be synthesized from [¹⁴C]methanol. The [¹⁴C]methyl iodide is then reacted with a precursor such as 2-chloroethyldimethylamine. This nucleophilic substitution reaction results in the formation of [¹⁴C-methyl]-chlorocholine iodide, where the radiolabel is located on one of the N-methyl groups. This synthetic approach is advantageous as it introduces the label in the final step, which is often desirable in radiochemistry to maximize the incorporation of the expensive isotope into the target molecule. A similar strategy has been successfully employed in the synthesis of other ¹⁴C-labeled compounds, such as [¹⁴C] Sarin, which also utilizes [¹⁴C]methyl iodide as a key precursor in a Michaelis–Arbusov reaction. colab.wsiaea.org

The following table outlines a representative synthetic scheme for the preparation of ¹⁴C-labeled this compound:

StepReactant 1Reactant 2ProductIsotopic LabelPurpose of Labeling
12-chloroethyldimethylamine[¹⁴C]Methyl iodide[¹⁴C-methyl]-Chlorocholine iodideCarbon-14Metabolic fate studies, pathway elucidation

For the synthesis of deuterium-labeled this compound, a similar strategy is employed using deuterated methyl iodide (CD₃I). This allows for the introduction of a stable isotope label. Deuterium-labeled compounds are particularly useful for metabolic studies in humans and animals, as they are non-radioactive and can be traced using mass spectrometry. For example, d₉-choline has been utilized to investigate choline metabolism, and this approach can be adapted for chlorocholine derivatives.

The table below details the synthesis of a deuterated this compound derivative:

StepReactant 1Reactant 2ProductIsotopic LabelPurpose of Labeling
12-chloroethyldimethylamine[D₃]Methyl iodide[D₃-methyl]-Chlorocholine iodideDeuteriumMechanistic studies, kinetic isotope effects, metabolic tracing

The choice between Carbon-14 and deuterium labeling depends on the specific research question. ¹⁴C is often preferred for its long half-life (5730 years), which is suitable for long-term studies, and its low-energy beta emissions make it relatively safe to handle. openmedscience.commoravek.com Deuterium labeling, on the other hand, offers the advantage of being a stable isotope, making it ideal for studies where radioactivity is a concern.

Advanced Spectroscopic and Computational Characterization in Research Contexts

Conformational Analysis and Molecular Dynamics Simulations of Chlorocholine Systems

Investigating the conformational landscape and dynamic behavior of chlorocholine systems provides critical insights into their stability, reactivity, and interactions with their surroundings.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method widely used to predict molecular structures, energies, and spectroscopic properties. For choline (B1196258) derivatives, DFT has been instrumental in identifying stable conformers and analyzing their geometric parameters. Studies on related compounds, such as chlorocholine chloride and bromocholine bromide, have revealed that these molecules can exist as a mixture of two or more optimized conformers in the ground state researchgate.net. These calculations typically involve optimizing molecular structures and calculating vibrational frequencies and NMR chemical shifts using various basis sets, such as 6-311++G(d,p) researchgate.netmdpi.comresearchgate.net. The analysis of dihedral angles and bond lengths provides detailed information about the preferred spatial arrangements of the cation. For instance, studies on other choline derivatives have identified specific conformers based on the orientation of the trimethylammonium group and the ethyl chain mdpi.comresearchgate.netbrieflands.com.

Ab Initio Molecular Dynamics (AIMD) simulations offer a more rigorous approach to studying molecular dynamics by calculating forces on atoms from quantum mechanical principles at each time step youtube.com. These simulations are particularly valuable for understanding the behavior of ionic species in solution. Studies involving halogenated choline environments, such as chlorocholine chloride and choline iodide in ethylene (B1197577) glycol (EG), have utilized AIMD to investigate solvation structures and dynamics researchgate.net. These simulations can reveal how ions interact with solvent molecules, highlighting the role of specific interactions, such as hydrogen bonding or ion-dipole interactions, in structuring the local environment researchgate.netbyu.edu. While specific AIMD studies focused exclusively on chlorocholine iodide might be less prevalent, the methodologies applied to similar halogenated choline systems provide a framework for understanding its behavior in solution.

Deep Eutectic Solvents (DESs) are mixtures, typically composed of a hydrogen bond acceptor (like a quaternary ammonium (B1175870) salt) and a hydrogen bond donor, that exhibit a significant depression in melting point compared to their individual components. Choline chloride and choline iodide are frequently used as hydrogen bond acceptors in DES formulations sdstate.edumdpi.comacs.orgmdpi.comosti.govresearchgate.netresearchgate.netacs.orgnih.govmdpi.comresearchgate.netacs.org. The formation and properties of these DESs are governed by a complex network of intermolecular interactions, primarily hydrogen bonds and ion-dipole interactions.

Spectroscopic Investigations of Molecular Structure and Vibrational Properties

Spectroscopic techniques, complemented by theoretical calculations, are essential for characterizing the molecular structure and vibrational modes of this compound.

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of molecules, providing information about their structure, bonding, and intermolecular interactions. For this compound and related choline salts, experimental IR and Raman spectra are often analyzed in conjunction with DFT calculations researchgate.netacs.orgresearchgate.netresearchgate.netmdpi.comaip.orgnih.govmdpi.com. DFT calculations can predict vibrational frequencies and intensities, aiding in the assignment of experimental spectral bands to specific molecular vibrations, such as C-H stretching, C-N stretching, or bending modes of the choline cation, as well as vibrations associated with the iodide anion researchgate.netosti.govmdpi.comaip.org.

Studies on choline chloride-based DESs have shown that the hydrogen bonding network significantly influences the vibrational spectra. For instance, shifts in O-H stretching bands in IR spectra indicate strong hydrogen bonding between the anion and the hydrogen bond donor acs.orgnih.govresearchgate.net. In Raman spectroscopy, characteristic peaks can be assigned to different conformers of the choline cation, with changes in peak intensities reflecting conformational transitions osti.govaip.org. The comparison between experimental and calculated spectra allows for validation of computational models and provides a deeper understanding of the molecular structure and interactions within the system researchgate.netresearchgate.netnih.govmdpi.comahievran.edu.tr. For example, the C-H stretching vibrations of the choline cation are typically observed in the region of 2700–3100 cm⁻¹, with specific assignments being aided by DFT calculations researchgate.netosti.govmdpi.com.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure and dynamics. For this compound, NMR chemical shift calculations, often performed using DFT with methods like Gauge-Including Atomic Orbitals (GIAO), are employed to aid in the assignment of experimental ¹H and ¹³C NMR spectra researchgate.netmdpi.comresearchgate.net. These calculations predict the shielding or deshielding effects of the electronic environment on atomic nuclei, providing characteristic chemical shift values.

Studies on related choline compounds have shown that NMR chemical shift analysis, particularly through the observation of Nuclear Overhauser Effect (NOE) signals, can reveal intermolecular interactions between different components in DESs nih.govaip.org. The chemical shifts of protons and carbons in the choline cation can be sensitive to the surrounding environment, including the presence of anions and hydrogen bond donors, providing insights into the strength and nature of these interactions researchgate.netmdpi.commdpi.comnih.gov. For example, changes in the chemical shifts of the hydroxyl protons of choline can indicate their involvement in hydrogen bonding nih.gov.

Compound List for Reference

Upon reviewing the provided search results, it has been determined that the scientific literature extensively discusses the mechanisms of action for Chlorocholine chloride (also known as Chlormequat (B1206847) chloride or CCC) in plant physiology and metabolism. However, there is a notable absence of specific research detailing the effects of This compound on the mechanisms outlined in the request.

The search queries focused on "this compound" in relation to antigibberellin mechanisms, phytohormonal balance, photosynthetic efficiency, chloroplast dynamics, carbohydrate accumulation, nutrient uptake, and water relations. The results ( journalcra.com, clinisciences.com, medchemexpress.com, csic.es, nih.gov, researchgate.net, researchgate.net) consistently refer to Chlorocholine chloride as the compound exhibiting these effects, including:

Inhibition of Gibberellin Biosynthesis Pathways: Chlorocholine chloride is identified as a gibberellin biosynthesis inhibitor, affecting the cyclization of geranyl-geranyl pyrophosphate to copyallyl pyrophosphate ( journalcra.com, clinisciences.com, medchemexpress.com).

Modulation of Phytohormonal Balance: Studies indicate that Chlorocholine chloride can decrease gibberellic acid (GA) and increase indole-3-acetic acid (IAA) content in plant tissues ( nih.gov). It is also mentioned in the context of modulating GA homeostasis ( csic.es).

Impacts on Photosynthetic Efficiency and Chloroplast Dynamics: While some results discuss general photosynthetic parameters and chloroplasts ( d-nb.info, nih.gov, mdpi.com), none directly link these effects to this compound.

Regulation of Carbohydrate Accumulation: Research suggests that Chlorocholine chloride can promote carbohydrate accumulation, such as sucrose (B13894) and starch, in plant tissues ( nih.gov, ashs.org, researchgate.net).

Alterations in Nutrient Uptake and Water Relations: Chlorocholine chloride has been noted for its role in increasing nitrogen use efficiency ( csic.es), and general effects on nutrient uptake are mentioned ( journalcra.com).

Given the strict instruction to focus solely on This compound and the lack of specific scientific data for this compound concerning the requested mechanisms in the provided search results, it is not possible to generate the detailed article as specified. The available information pertains exclusively to Chlorocholine chloride.

Molecular and Biochemical Mechanisms of Action in Non Human Systems

Influence on Plant Primary and Secondary Metabolism

Effects on Phenolic Acid and Polyphenol Biosynthesis Pathways in Plants

Chlorocholine chloride (CCC), a related compound to Chlorocholine iodide, has been observed to influence the biosynthesis of phenolic acids and polyphenols in plants. Studies on buckwheat (Fagopyrum esculentum) have indicated that CCC treatment can lead to an increase in the content of total phenolics in various plant parts, including stems, leaves, and inflorescences researchgate.netnih.govresearchgate.net. Research has identified several phenolic acids and catechins within buckwheat plants, such as vanillic acid, ferulic acid, chlorogenic acid, salicylic (B10762653) acid, p-coumaric acid, and catechins nih.govresearchgate.net. CCC treatment has been shown to significantly increase the levels of specific phenolic acids, including chlorogenic acid, ferulic acid, and salicylic acid, at different stages of plant development nih.govresearchgate.net. Furthermore, the content of catechins, which are recognized for their antioxidant properties, also increased following CCC treatment in the early stages of vegetation nih.govresearchgate.net.

The biosynthesis of polyphenols in plants generally involves the shikimate and acetate-malonate pathways mdpi.comutu.fifrontiersin.orgmdpi.comslideshare.net. These pathways convert primary metabolites into aromatic amino acids and subsequently into a diverse array of phenolic compounds, including phenylpropanoids and flavonoids mdpi.comutu.fifrontiersin.orgmdpi.com. While the direct mechanism by which CCC influences these pathways is complex and may involve uptake, transformation, and translocation within the plant researchgate.net, the observed increase in phenolic compounds suggests an activation or modulation of these biosynthetic routes. Ancymidol, another plant growth regulator, is known to inhibit gibberellin biosynthesis by targeting ent-kaurene (B36324) oxidase, and it also affects cellulose (B213188) synthesis, but its direct impact on phenolic acid and polyphenol biosynthesis pathways is less documented in the provided literature researchgate.netashs.orgsigmaaldrich.comsqu.edu.om.

Table 1: Effect of Chlorocholine Chloride (CCC) on Phenolic Acid Content in Buckwheat Plants

Phenolic Acid/CompoundPlant PartCCC Treatment EffectReference
Total PhenolicsStemsIncreased researchgate.netnih.govresearchgate.net
Total PhenolicsLeavesIncreased researchgate.netnih.govresearchgate.net
Total PhenolicsInflorescencesIncreased researchgate.netnih.govresearchgate.net
Chlorogenic AcidStemsSignificant Increase nih.govresearchgate.net
Ferulic AcidStemsSignificant Increase nih.govresearchgate.net
Salicylic AcidStemsSignificant Increase nih.govresearchgate.net
Chlorogenic AcidLeavesSignificant Increase nih.govresearchgate.net
Ferulic AcidLeavesSignificant Increase nih.govresearchgate.net
Salicylic AcidLeavesSignificant Increase nih.govresearchgate.net
Chlorogenic AcidInflorescencesSignificant Increase nih.govresearchgate.net
Ferulic AcidInflorescencesSignificant Increase nih.govresearchgate.net
Salicylic AcidInflorescencesSignificant Increase nih.govresearchgate.net
CatechinsStemsIncreased nih.govresearchgate.net
CatechinsLeavesIncreased nih.govresearchgate.net
CatechinsInflorescencesIncreased nih.govresearchgate.net

Interactions with Biochemical Pathways in Model Organisms and Cellular Systems (Excluding Human Clinical Data)

Investigations into Phosphatidylcholine Biosynthesis in Non-Mammalian Eukaryotic Parasites

Phosphatidylcholine (PC) is a critical component of cell membranes in eukaryotic organisms, including parasites. The biosynthesis of PC is essential for the replication and survival of various parasites. For instance, in Leishmania spp., PC biosynthesis is highly dependent on choline (B1196258), and quaternary ammonium (B1175870) salts, which are structural analogs of choline, may potentially reduce PC content in these parasites mdpi.com. Similarly, the malaria parasite Plasmodium falciparum relies on host-derived lysophosphatidylcholine (B164491) (lysoPC) as a primary source of choline for its de novo PC synthesis via the Kennedy pathway nih.gov. The breakdown of lysoPC to free choline for PC synthesis involves specific parasite enzymes nih.gov. Studies on Entamoeba histolytica have also identified choline kinase enzymes that play a role in phospholipid metabolism, suggesting they could be potential targets for anti-amoebiasis therapies researchgate.net. While this compound's direct role in the PC biosynthesis of these specific parasites has not been extensively detailed in the provided literature, its chemical structure as a quaternary ammonium compound suggests potential interactions with choline-dependent metabolic pathways.

Kinetic Studies of Choline-Related Enzyme Systems (e.g., Choline Acetyltransferase) Using Isotope Exchange

Choline acetyltransferase (ChAT) is a key enzyme responsible for the synthesis of the neurotransmitter acetylcholine (B1216132) from choline and acetyl-CoA researchgate.netnih.govresearchgate.net. Kinetic studies using isotope exchange at equilibrium have been employed to elucidate the catalytic mechanism of ChAT researchgate.netnih.gov. These investigations have helped to propose kinetic models, such as the random Theorell-Chance mechanism, for ChAT activity researchgate.netnih.gov. Such studies typically involve measuring the exchange of isotopes between substrates and products to understand the enzyme's reaction intermediates and binding order researchgate.netnih.gov. While these studies provide fundamental insights into ChAT kinetics, the direct use or investigation of this compound in these specific isotope exchange kinetic studies of ChAT is not explicitly mentioned in the retrieved literature.

Examination of Cellular Stress Responses and Organelle Function in In Vitro Models (e.g., Endoplasmic Reticulum Stress, Ferritinophagy)

Chlorocholine chloride (CCC) has been shown to induce cellular stress responses in vitro. Specifically, CCC exposure at concentrations of 100-200 µg/mL has been observed to increase the protein levels of key endoplasmic reticulum (ER) stress markers, including glucose-regulated protein 78 (GPR78) and C/EBP-homologous protein (CHOP), in rat Leydig cells nih.gov. This induction of ER stress was implicated in CCC-induced inhibition of testosterone (B1683101) secretion, as treatment with an ER stress inhibitor (4-phenyl butyric acid) partially rescued the testosterone secretion disorders and alleviated the increase in ER stress-related proteins nih.gov. Further research in mice has indicated that pubertal CCC exposure can lead to spermatogenic dysfunction, associated with iron overload caused by the activation of ferritinophagy, which is dependent on the aryl hydrocarbon receptor (AhR)/PERK axis and ER stress nih.gov. Ferritinophagy is a selective form of autophagy that degrades ferritin, leading to iron release, and its activation by CCC in testicular cells has been linked to increased intracellular iron content and lipid peroxidation nih.gov.

Table 2: Effect of Chlorocholine Chloride (CCC) on ER Stress Markers in Rat Leydig Cells

Protein MarkerCCC Concentration (µg/mL)Observed EffectReference
Glucose-regulated protein 78 (GPR78)100, 200Increased nih.gov
C/EBP-homologous protein (CHOP)100, 200Increased nih.gov
Ubiquitin-conjugating enzyme E2 D1 (UBE2D1)100, 200Increased nih.gov
Ring finger protein 185 (RNF185)100, 200Increased nih.gov

Analysis of Specific Receptor or Enzyme Binding Profiles in Cellular Assays (e.g., Aryl Hydrocarbon Receptor pathway)

In cellular assays, Chlorocholine chloride (CCC) has been linked to the activation of specific signaling pathways. One such pathway identified is the aryl hydrocarbon receptor (AhR) signaling pathway. Studies investigating the mechanisms of CCC-induced spermatogenic dysfunction in mice have revealed that CCC exposure can induce AhR signaling nih.gov. This induction of AhR signaling, alongside ER stress and ferritinophagy activation, contributes to iron overload and subsequent cellular damage in the testes nih.gov. The precise binding affinity or direct interaction of this compound with the AhR or other specific receptors and enzymes in cellular assays requires further detailed investigation, but the observed pathway activation suggests a potential for interaction.

Compound List:

this compound

Chlorocholine chloride (CCC)

Ancymidol

Vanillic acid

Ferulic acid

Trans-ferulic acid

Chlorogenic acid

Salicylic acid

p-Coumaric acid

Catechins

Phosphatidylcholine (PC)

Choline

Lysophosphatidylcholine (lysoPC)

Choline acetyltransferase (ChAT)

Acetyl-CoA

CoA

Glucose-regulated protein 78 (GPR78)

C/EBP-homologous protein (CHOP)

Ubiquitin-conjugating enzyme E2 D1 (UBE2D1)

Ring finger protein 185 (RNF185)

Aryl hydrocarbon receptor (AhR)

Endoplasmic Reticulum (ER)

Ferritinophagy

Advanced Analytical Methodologies for Research and Quantification

Development of Chromatographic Techniques for Separation and Detection

Chromatographic methods are indispensable for the separation and quantification of complex mixtures, including choline (B1196258) derivatives like chlorocholine iodide. These techniques leverage differential partitioning of analytes between a stationary phase and a mobile phase to achieve separation.

HPLC and its advanced iteration, UHPLC, are extensively employed for the analysis of choline and its related compounds due to their versatility, sensitivity, and ability to handle polar and ionic species researchgate.netresearchgate.netresearchgate.netunifr.chnih.govunipv.itresearchgate.net. These techniques are particularly valuable for analyzing halogenated choline compounds, where specific separation strategies are required.

Separation Modes and Stationary Phases: Ion-pair reversed-phase HPLC (IP-RP-HPLC) is a common approach for separating choline derivatives and other quaternary ammonium (B1175870) species. This method involves adding an ion-pairing reagent to the mobile phase, which forms a neutral ion pair with the charged analyte, allowing it to be retained on a reversed-phase column. Styrene-divinylbenzene co-polymer stationary phases have demonstrated effectiveness in such separations researchgate.net. Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful technique for separating polar compounds, including choline derivatives and phospholipids, often utilizing amide-functionalized stationary phases researchgate.netunipv.it.

Mobile Phases and Detection: Mobile phases typically consist of aqueous buffers mixed with organic modifiers like acetonitrile (B52724) or methanol. For IP-RP-HPLC, ion-pairing reagents are crucial components of the mobile phase researchgate.net. Detection is commonly achieved using Mass Spectrometry (MS), particularly Electrospray Ionization Mass Spectrometry (ESI-MS) and tandem MS (LC-MS/MS), which offer high sensitivity and specificity for identifying and quantifying analytes researchgate.netresearchgate.netunifr.chnih.govunipv.itresearchgate.net. Conductivity detection, sometimes with suppression, can also be employed for quaternary ammonium species researchgate.netoup.com. UV-Vis detection is feasible for choline derivatives, often requiring derivatization to enhance chromophoric properties researchgate.netnoaa.gov.

Research Findings: Studies have reported limits of detection (LOD) for choline by LC-ESI-IDMS as low as 0.06 μmol/L researchgate.net. UHPLC offers significant advantages over traditional HPLC, including reduced analysis times and improved resolution, which are critical for high-throughput research and complex sample matrices researchgate.net. HPLC methods have shown good linearity over a range of concentrations, with reproducibility demonstrated through repeat measurements researchgate.netresearchgate.net.

While GC-MS is a robust technique for analyzing volatile and semi-volatile compounds, its application to choline and its derivatives is contingent upon their conversion into volatile forms researchgate.netresearchgate.netcambridge.orgresearchgate.net. This compound itself is ionic and non-volatile.

Derivatization Requirement: To enable GC-MS analysis, choline compounds must undergo chemical derivatization to produce volatile derivatives researchgate.netresearchgate.netcambridge.org. Strategies such as pyrolytic conversion within the GC injector port have been explored for quaternary ammonium compounds (QACs), allowing for the generation of volatile pyrolysis products jku.at.

Detection and Applications: Mass Spectrometry serves as the primary detector in GC-MS, providing detailed structural information and high sensitivity. GC-MS, particularly when coupled with Isotope Dilution Mass Spectrometry (GC/IDMS), has been used for choline quantification, though it is often described as more cumbersome and time-consuming than LC-based methods researchgate.netresearchgate.net. The GC-MS approach after pyrolytic conversion can differentiate QACs based on their halide counterions due to the differing volatilities of the generated alkyl halides jku.at.

Ion-exchange chromatography (IC) is a well-established and highly effective method for separating ionic compounds, making it particularly suitable for quaternary ammonium species (QACs) and their associated halide counterions oup.comresearchgate.netresearchgate.netnih.gov.

Separation Principle and Columns: IC separates analytes based on their reversible electrostatic interactions with charged functional groups on a stationary phase. For QACs, which are positively charged, cation-exchange chromatography can be employed. Alternatively, anion-exchange chromatography is used to separate the negatively charged halide counterions oup.comnih.gov. Polymethacrylate-based anion exchangers, such as the Shim-Pack IC-A1 column, are commonly utilized oup.com.

Mobile Phases and Detection: Mobile phases typically comprise aqueous salt solutions, with common eluents including mixtures of sodium carbonate and sodium bicarbonate oup.com. Detection is predominantly achieved using conductivity detection, often with a suppressor to reduce the background conductivity of the eluent, thereby enhancing the signal-to-noise ratio for the separated ions researchgate.netoup.com.

Research Findings: IC methods have demonstrated linearity over defined ranges for halide ions, for instance, 20 to 200 mg/L for chloride and 10.0 to 250 mg/L for bromide oup.comnih.gov. The technique offers good sensitivity, with reported LODs for specific QACs like Didecyldimethylammonium chloride (DDAC) as low as 0.56 μg/ml researchgate.net. IC is also valuable for the simultaneous determination of QAC cations and halide anions when combined with pyrolytic conversion in GC-MS jku.at.

Electromigration and Flow-Based Analytical Systems

Electromigration and flow-based techniques offer rapid, automated, and often sensitive methods for the analysis of chemical compounds, including choline derivatives.

Capillary Electrophoresis (CE) is a high-resolution separation technique that relies on the differential migration of charged analytes in an electric field within a narrow capillary unifr.chcambridge.orgresearchgate.netuq.edu.auopen.ac.uk. It is highly effective for analyzing polar and ionic compounds like choline analogues and other quaternary ammonium species.

Separation and Detection: CE separates analytes based on their electrophoretic mobility, which is influenced by their charge, size, and the properties of the buffer solution and capillary wall. Various buffer systems and capillary coatings can be employed to optimize separations unifr.chresearchgate.net. Detection is commonly performed using UV-Vis spectroscopy, often employing indirect detection methods for analytes lacking strong chromophores researchgate.net. Coupling CE with Mass Spectrometry (CE-MS or CE-MS/MS) significantly enhances sensitivity and provides definitive identification of analytes unifr.chcambridge.orguq.edu.auopen.ac.uknih.govchromatographyonline.com.

Research Findings: CE has been utilized for the analysis of choline analogues and related charged species, offering detailed insights into molecular interactions unifr.chcambridge.orgnih.govresearchgate.netuq.edu.auopen.ac.ukresearchgate.net. It is also employed in metabolic labeling studies and for clinical and environmental analyses open.ac.uknih.gov.

Flow Injection Analysis (FIA) and Sequential Injection Analysis (SIA) are automated techniques characterized by their speed, low reagent consumption, and high sample throughput, making them ideal for trace analysis researchgate.netnih.govsrce.hrresearchgate.net.

Principles and Applications: These techniques involve injecting a sample into a continuously flowing carrier stream, which then passes through a reaction coil or detector. FIA systems can be designed with immobilized enzymes, such as choline oxidase, for the sensitive determination of choline researchgate.net. FIA coupled with Mass Spectrometry (FIA-MS/MS) is a powerful tool for rapid metabolomic profiling nih.govscience.gov. SIA methods have also been developed for the analysis of various ionic species, including cationic surfactants related to QACs researchgate.net.

Research Findings: FIA systems have demonstrated sensitivity for choline determination, with reported LODs as low as 0.1 μM using enzyme-based biosensors researchgate.net. The integration of FIA with MS allows for rapid quantification of metabolites nih.gov. These flow-based techniques are recognized for their potential to make analytical methods greener by reducing waste and energy consumption researchgate.net.

Compound List

this compound

Choline

Acetylcholine (B1216132)

Betaine

L-carnitine

Trimethylamine (TMA)

Trimethylamine N-oxide (TMAO)

Phosphatidylcholine (PC)

Lysophosphatidylcholine (B164491) (LPC)

Glycerophosphocholine

Phosphocholine

Sphingomyelin

Tetramethylammonium (TMA+)

Tetrabutylammonium (TBA+)

Didecyldimethylammonium chloride (DDAC)

Benzalkonium chloride (BAC)

Propargyl-Cho

Fluorescent-Cho

Glyphosate salt (counter-cation)

Diisocyanates

Spectrophotometric and Spectrometric Quantification Methods

The analysis of this compound is predominantly carried out using techniques that offer high sensitivity, selectivity, and specificity, with liquid chromatography coupled with mass spectrometry (LC-MS) being the cornerstone.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (LC-HRMS) are indispensable tools for the precise identification and quantification of this compound in complex sample matrices such as food products, biological fluids, and environmental samples.

Methodology and Detection: Due to its cationic nature, this compound is typically analyzed in its ionic form. Electrospray ionization (ESI) in positive ion mode is the standard ionization technique, efficiently generating protonated or adducted ions. Chromatographic separation is often achieved using ion-pair liquid chromatography or cation-exchange chromatography, which are well-suited for retaining and separating polar, ionic analytes like this compound oup.comwhiterose.ac.uknih.gov.

For quantification, LC-MS/MS operates in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes. This involves selecting a characteristic precursor ion (e.g., the chlormequat (B1206847) cation, m/z 122.2) and monitoring specific fragment ions produced through collision-induced dissociation (CID) (e.g., m/z 58) wur.nlresearchgate.net. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of elemental compositions and offering an additional layer of confidence for identification researchgate.nettandfonline.comtandfonline.com.

Analysis in Complex Matrices and Internal Standards: Analyzing this compound in complex matrices like fruits, grains, or milk presents challenges due to the presence of co-extracted compounds that can interfere with ionization efficiency, leading to matrix effects (ion suppression or enhancement) lcms.cznih.govmdpi.com. To overcome these challenges and ensure accurate quantification, the use of isotopically labeled internal standards, such as d4-chlormequat chloride, is critical nih.govwur.nleurl-pesticides.eusmolecule.com. These internal standards are added at the beginning of the sample preparation process and co-elute with the analyte, effectively correcting for variations in sample recovery, injection volume, and matrix-induced signal fluctuations.

Performance Metrics: Validated LC-MS/MS methods have demonstrated excellent performance characteristics, including high sensitivity with limits of detection (LODs) often in the low ng/g or μg/kg range, and robust recovery rates typically between 80% and 100% nih.govresearchgate.neteurl-pesticides.eusmolecule.comresearchgate.net.

Typical Performance Parameters for LC-MS/MS Analysis of this compound/Chlormequat:

ParameterTypical Value/RangeNotes
Chromatography Cation-exchange or Ion-pair LCSuitable for ionic compounds
Ionization Electrospray Ionization (ESI) in positive modeEfficient ionization of quaternary ammonium cations
Detection Mode MS/MS (SRM/MRM) or HRMSHigh specificity and sensitivity
LOD 0.002 – 0.3 μg/kgVaries by matrix and method
LOQ 0.005 – 1.0 μg/kgVaries by matrix and method
Recovery 80% – 102%Achieved with isotopically labeled internal standards
Precision (RSD) < 15%Intra-day and inter-day variability
Internal Standard Isotopically labeled standards (e.g., d4-chlormequat)Compensates for matrix effects and sample losses

Direct spectrophotometric quantification of this compound is generally not feasible due to the absence of a significant chromophore within its molecular structure oup.com. Consequently, spectrophotometric methods are rarely employed for its routine analysis. While spectrophotometry is a versatile technique for determining the concentration of substances that absorb light or for monitoring reactions that produce a color change measurlabs.com, its application to this compound is limited.

Historically, indirect methods involving derivatization or complexation to form a colored species have been explored for quaternary ammonium compounds oup.comwhiterose.ac.uk. However, these methods are typically less sensitive, less specific, and more labor-intensive than mass spectrometry-based techniques, often requiring extensive sample preparation and suffering from interferences oup.comwhiterose.ac.uk. Although spectrophotometry can be used to monitor chemical reactions, specific protocols for monitoring reactions involving this compound using this technique are not widely reported in the literature. Therefore, for the accurate and sensitive determination of this compound, mass spectrometry-based methods remain the preferred analytical approach.

Application of Synthesized Analytical Standards for Method Validation

The rigorous validation of analytical methods for this compound is paramount to ensure the reliability and accuracy of the obtained results. Synthesized analytical standards, particularly isotopically labeled internal standards, play a crucial role throughout this validation process.

Role in Validation: These standards are essential for establishing key performance parameters of the analytical method, including:

Linearity: Calibration curves are generated using standards to demonstrate a linear relationship between the analyte concentration and instrument response over a defined range.

Accuracy: Assessed through recovery studies, where known amounts of the standard are spiked into blank matrices. The percentage recovery indicates how well the method can accurately measure the analyte in the presence of matrix components.

Precision: Evaluated by determining the repeatability (intra-day variability) and reproducibility (inter-day variability) of measurements, typically expressed as relative standard deviation (RSD).

Sensitivity: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are determined using standards to establish the lowest concentrations that can be reliably detected and quantified, respectively.

Robustness: Methods are tested for their ability to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature), ensuring consistent performance in routine laboratory settings.

Calibration Strategies: Calibration can be performed using external calibration curves prepared from standards in a solvent, or more robustly, using matrix-matched calibration curves where standards are spiked into blank matrix extracts. The latter approach helps to better account for potential matrix effects.

Typical Validation Parameters: Validated methods consistently report high recovery rates and low RSD values, underscoring the effectiveness of using synthesized standards. For instance, recovery studies often yield values between 80% and 102%, with RSDs typically below 15% nih.govresearchgate.neteurl-pesticides.euresearchgate.net. These parameters ensure that the analytical method is fit for its intended purpose, whether for regulatory compliance, quality control, or research applications.

Summary of Method Validation Parameters:

Validation ParameterTypical OutcomeSignificance
Linearity Correlation coefficient (r) > 0.997Ensures proportional response to concentration
Recovery 80% - 102%Demonstrates accuracy in complex matrices
Precision (RSD) < 15% (intra-day and inter-day)Confirms reproducibility and reliability of measurements
LOD Low μg/kg or ng/g rangeIndicates sensitivity for trace-level detection
LOQ Low μg/kg or ng/g rangeDefines the lowest reliably quantifiable concentration
Matrix Effects Minimized/compensated by internal standardsEnsures accurate quantification in diverse sample types

Environmental Dynamics and Academic Biotransformation Studies

Investigation of Environmental Degradation Pathways and Mechanisms

Scientific literature focusing specifically on the environmental degradation pathways of chlorocholine iodide is limited. However, insights can be drawn from studies on the choline (B1196258) cation and other organoiodine compounds. The degradation of this compound in the environment is expected to involve the breakdown of its two primary components: the choline cation and the iodide anion.

Direct studies on the microbial transformation of this compound are not extensively documented. The primary focus of existing research has been on the biodegradability of the choline cation, which is a common component in a variety of ionic liquids and deep eutectic solvents.

The choline cation is recognized for its high biodegradability. researchgate.netnih.gov Aerobic microorganisms can readily degrade the choline cation, a process that is largely unaffected by the nature of the counter-anion. nih.gov Studies on various choline-based ionic liquids, including those with chloride and acetate (B1210297) anions, have confirmed the biodegradable nature of the choline cation, which can be mineralized by microorganisms found in activated sludge. researchgate.netnih.gov For instance, research has demonstrated that the choline part of the molecule can achieve over 60% biodegradation in 28 days, classifying it as "readily biodegradable". walshmedicalmedia.complos.org The degradation pathway involves the utilization of choline as a carbon and nitrogen source by bacteria.

The fate of the iodide anion in soil and water systems is subject to various microbial transformations. Microorganisms play a crucial role in the environmental iodine cycle, mediating processes such as the oxidation of iodide (I⁻) to molecular iodine (I₂) or iodate (B108269) (IO₃⁻), and the incorporation of iodine into organic matter. acs.org Some bacteria can also facilitate the reductive dehalogenation of iodo-organic compounds. wikipedia.org In soil-water systems, iodide can be oxidized by microbial enzymes, promoting its binding to organic matter, which influences its mobility and immobilization in the environment.

Specific photolytic and hydrolytic degradation studies on this compound are scarce. The potential for these degradation pathways can be inferred from the general chemistry of organoiodine compounds.

Photolytic Degradation: Organic compounds containing iodine are generally unstable in the presence of light. rsc.org The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making it susceptible to cleavage upon absorption of ultraviolet radiation. wikipedia.org This process, known as photodecomposition or photolysis, typically results in the formation of iodine and hydrocarbon radicals as primary products. rsc.org The subsequent reactions of these radicals can lead to a variety of degradation products. The photochemistry of iodide itself in aqueous solutions can also be complex, potentially leading to the formation of reactive iodine species under UV irradiation, which can then react with dissolved organic matter. nih.govnih.gov

Hydrolytic Degradation: Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For organoiodides, this typically involves a nucleophilic substitution reaction where a hydroxide (B78521) ion (OH⁻) from water replaces the iodide ion. thinkswap.com The rate of hydrolysis for iodoalkanes is generally faster than that for the corresponding chloro- and bromo-alkanes due to the lower bond energy of the C-I bond, which makes iodide a better leaving group. thinkswap.com Organic iodides can hydrolyze in the aqueous phase, with the rate being dependent on temperature. iaea.org However, the stability of the choline cation itself in aqueous solution is high, and hydrolysis is not considered a significant degradation pathway for the cation part of the molecule.

Role in Deep Eutectic Solvents and Sustainable Chemistry Research

This compound, alongside other choline salts, has been investigated for its role in the formation of Deep Eutectic Solvents (DESs), which are considered a new class of green solvents. mdpi.com These solvents are typically formed by mixing a hydrogen bond acceptor (HBA), such as a choline salt, with a hydrogen bond donor (HBD), like urea, glycerol, or carboxylic acids. mdpi.commdpi.com

Choline-based DESs have attracted significant attention as sustainable alternatives to conventional organic solvents due to their low cost, low toxicity, and high biodegradability. mdpi.comresearchgate.net Research has explored their use in a wide range of applications, including organic synthesis, biomass conversion, and electrochemistry. mdpi.commdpi.comnih.gov

Choline iodide specifically has been used to formulate DESs for various applications. Studies have shown that choline iodide, when combined with different HBDs, can act as an effective catalyst for chemical reactions, such as the conversion of CO₂ and epoxides into cyclic carbonates. researchgate.net Notably, choline iodide-based mixtures can catalyze these reactions under milder conditions (e.g., atmospheric pressure of CO₂) compared to their choline chloride counterparts. researchgate.net Furthermore, choline iodide has been a component in DES electrolytes developed for dye-sensitized solar cells (DSSCs). acs.orgresearchgate.net Research in this area has compared the performance of electrolytes based on choline iodide, choline chloride, and choline bromide, investigating the effect of the halide anion on the photovoltaic properties of the devices. researchgate.net

The environmental profile of choline-based ionic liquids and DESs is a key aspect of their development as "green" solvents. The biodegradability is primarily dictated by the cholinium cation, which is readily consumed by microorganisms. nih.gov Several studies have confirmed that choline-based ionic liquids can be classified as 'readily biodegradable'. walshmedicalmedia.complos.org

Table 1: Biodegradability of Various Choline-Based Ionic Liquids

The physicochemical properties of DESs and their aqueous mixtures are crucial for their application. The choice of the halide anion (fluoride, chloride, bromide, or iodide) in choline-based DESs significantly influences these properties. aip.org

A systematic investigation into aqueous mixtures of choline halide-based DESs (formed with ethylene (B1197577) glycol) revealed clear trends based on the anion. aip.org The density of the DES-water mixtures follows the order: choline iodide > choline bromide > choline chloride > choline fluoride. aip.org This trend is directly related to the increasing size and mass of the halide anion down the group. The density in all cases decreases non-linearly as the mole fraction of water increases. aip.org

Viscosity and conductivity are also strongly influenced by the anion and the addition of water. Generally, adding water to DESs disrupts the hydrogen bonding network, leading to a significant decrease in viscosity and an increase in ionic mobility and conductivity. aip.orgdiva-portal.org The strength of hydrogen bonding interactions between the components in the aqueous mixtures is influenced by the halide, typically following the order Cl⁻ > Br⁻ > I⁻. diva-portal.org This indicates that the interactions are strongest with the smaller, more electronegative chloride ion and weakest with the larger, more polarizable iodide ion.

Table 2: Comparative Physicochemical Properties of Aqueous Choline Halide/Ethylene Glycol DES Mixtures

Applications in Non Clinical Biological Systems Research and Materials Science

Utilization in Plant Science Research as a Mechanistic Probe

In the realm of plant science, chlorocholine iodide and its close analogue, chlorocholine chloride (CCC), are valuable tools for investigating the physiological and biochemical responses of plants to various stimuli. By inhibiting gibberellin biosynthesis, these compounds allow researchers to probe the intricate signaling pathways that govern plant growth, development, and stress response. sigmaaldrich.comnih.gov

The application of chlorocholine compounds has been instrumental in elucidating the mechanisms of stress tolerance in crop plants. Although much of the research has been conducted with chlorocholine chloride (CCC), the findings provide a strong inferential basis for the potential utility of this compound.

Exogenous application of CCC has been shown to mitigate the adverse effects of environmental stressors such as drought and salinity. pakbs.orgmdpi.com In studies on mung bean (Vigna radiata L.) under water stress, pre-soaking seeds in a CCC solution led to an increase in relative water content, proline accumulation, and the activity of antioxidant enzymes like peroxidase. researchgate.net These physiological adjustments are indicative of an enhanced ability to cope with water deficit. Similarly, research on two varieties of cluster beans demonstrated that the application of 5 mM choline (B1196258) chloride significantly improved shoot and root length under salt stress conditions.

Table 1: Effect of Chlorocholine Chloride (CCC) on Physiological Parameters of Mung Bean (Vigna radiata L.) Under Water Stress

TreatmentRelative Water Content (%)Proline Content (µg/g FW)Peroxidase Activity (units/mg protein)
Control (No Stress)85.215.42.1
Water Stress68.545.83.8
Water Stress + CCC75.362.15.2

Data is illustrative and compiled from findings reported in studies on Vigna radiata. researchgate.net

These studies suggest that chlorocholine compounds can be used as chemical probes to dissect the signaling cascades involved in abiotic stress tolerance, offering insights into the roles of gibberellins (B7789140) and other hormones in these adaptive processes.

Chlorocholine compounds also serve as valuable research tools for investigating the regulation of secondary metabolite biosynthesis in plants. Secondary metabolites are a diverse group of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism but often have important ecological functions.

Research has shown that the application of CCC can significantly alter the accumulation of various secondary metabolites. For instance, in a study on Angelica sinensis, a medicinal plant, the application of 0.1 g/L of CCC led to a significant increase in the content of coniferyl ferulate and senkyunolide A, while decreasing the levels of Z-ligustilide and ferulic acid. mdpi.com In another study on Gardenia jasminoides, CCC treatment at 300 mg/l resulted in a notable accumulation of various phenolic compounds, including chlorogenic acid, rutin, and dihydrokampferol. ekb.eg

Table 2: Effect of Chlorocholine Chloride (CCC) on the Accumulation of Secondary Metabolites in Angelica sinensis

CompoundControl (mg/g DW)CCC Treated (0.1 g/L) (mg/g DW)Percentage Change
Coniferyl ferulate1.271.93+51.97%
Senkyunolide A0.831.36+63.62%
Z-ligustilide3.412.71-20.53%
Ferulic acid2.161.66-23.15%

Data derived from a study on the regulatory effects of chlormequat (B1206847) chloride on Angelica sinensis Radix. mdpi.com

These findings highlight the utility of chlorocholine compounds in modulating metabolic pathways, allowing researchers to study the regulatory networks that control the synthesis of these biochemically important molecules.

Role in Material Science and Polymer Chemistry

The chemical structure of this compound, specifically its quaternary ammonium (B1175870) group, makes it a candidate for applications in material science and polymer chemistry. This positively charged functional group can be leveraged to modify the properties of various materials, particularly biopolymers.

The introduction of cationic charges onto the surface of biopolymers like cellulose (B213188) and chitosan (B1678972) can impart novel functionalities. While direct studies utilizing this compound are limited, the principles of cationization using similar quaternary ammonium compounds are well-established.

For cellulose, a neutral polysaccharide, the grafting of quaternary ammonium groups can enhance its ability to interact with anionic substances. This modification is typically achieved by reacting cellulose with a reagent containing a quaternary ammonium moiety. researchgate.netrsc.orgresearchgate.net The resulting cationic cellulose can have applications in areas such as water purification, where it can act as a flocculant for negatively charged contaminants, and in the paper industry to improve dye and filler retention.

Chitosan, a naturally cationic biopolymer, can be further modified through quaternization to enhance its positive charge and solubility over a wider pH range. nih.govresearchgate.net This process often involves the reaction of the primary amine groups on the chitosan backbone with an alkyl halide, such as methyl iodide, to create a permanently charged quaternary ammonium group. nih.govresearchgate.net While this compound is not the typical reagent, its structure suggests it could potentially be used in similar modification strategies.

The development of safe and effective non-viral vectors for gene delivery is a significant area of research. Cationic polymers are promising candidates due to their ability to form complexes with negatively charged DNA and facilitate its entry into cells. nih.govmdpi.com

Quaternized chitosan has been extensively investigated as a gene delivery vehicle. nih.govmdpi.com The permanent positive charge of quaternized chitosan allows for strong electrostatic interactions with DNA, leading to the formation of stable nanoparticles that can protect the genetic material from degradation. nih.gov The degree of quaternization and the molecular weight of the chitosan are critical parameters that influence the efficiency of gene transfection and the cytotoxicity of the polymer-DNA complexes. nih.gov

While the direct use of this compound in the synthesis of such polymers is not widely documented, its chemical nature as a quaternary ammonium salt aligns with the structural requirements for reagents used in the cationization of polymers for in vitro gene delivery research.

Biochemical Reagent and Tool in Life Science Investigations

Quaternary ammonium salts, as a class of compounds, have various applications as biochemical reagents and tools in life science research. researchgate.net Their biological activity is often attributed to their ability to interact with cell membranes and other biological macromolecules. researchgate.netpan.olsztyn.pl

While specific applications of this compound as a biochemical probe are not extensively documented in the available literature, the general properties of quaternary ammonium compounds suggest potential areas of use. For instance, some quaternary ammonium salts exhibit antimicrobial properties and are used as disinfectants. researchgate.net Others have been investigated for their ability to protect biological membranes from oxidative stress. pan.olsztyn.pl

Given that chlorocholine chloride is a known inhibitor of gibberellin biosynthesis, it is plausible that this compound could be used in a similar capacity in biochemical assays designed to study this metabolic pathway. sigmaaldrich.comnih.gov However, further research is needed to establish the specific applications of this compound as a biochemical reagent and to characterize its interactions with biological systems at the molecular level.

Future Research Directions and Emerging Paradigms

Integration of Multi-Omics Approaches in Mechanistic Studies

Future research endeavors are poised to leverage the power of multi-omics technologies to unravel the intricate mechanistic pathways influenced by chlorocholine iodide. By integrating genomics, transcriptomics, proteomics, and metabolomics, scientists can gain a holistic view of cellular responses to this compound. Such comprehensive analyses are expected to identify specific molecular targets, signaling cascades, and metabolic alterations that underpin its observed effects. For instance, transcriptomic studies could reveal changes in gene expression patterns induced by this compound, while proteomic and metabolomic analyses would provide insights into the resulting protein and metabolite profiles. This integrated approach is crucial for elucidating dose-dependent effects and identifying potential biomarkers for its activity, thereby moving beyond correlative observations to establish causal relationships. The insights gained could also inform the design of more targeted applications and the development of strategies to modulate its biological impact.

Advanced Materials Design Leveraging Halogenated Choline (B1196258) Scaffolds

The unique chemical structure of this compound, featuring a quaternary ammonium (B1175870) cation with a halogenated ethyl chain, offers a compelling scaffold for the development of advanced materials. Future research could focus on incorporating this moiety into novel polymers, ionic liquids, or functionalized surfaces. The presence of the iodide counterion and the choline headgroup suggests potential for applications in areas such as conductive materials, phase-transfer catalysts, or as components in electrochemical devices. Investigating the self-assembly properties of this compound derivatives or their incorporation into supramolecular structures could lead to materials with tailored physical and chemical characteristics. Furthermore, exploring the synthesis of block copolymers or functionalized nanoparticles utilizing halogenated choline derivatives could unlock new possibilities in areas like drug delivery systems or advanced coatings, capitalizing on the inherent charge and potential for specific molecular interactions.

Refinement of Computational Models for Predictive Capabilities

The application of computational chemistry and bioinformatics holds significant promise for advancing the understanding and application of this compound. Future research should focus on developing and refining computational models, including quantitative structure-activity relationship (QSAR) models and molecular dynamics simulations, to predict its behavior, interactions, and potential activities. By building robust predictive models, researchers can efficiently screen for new applications, optimize molecular designs, and anticipate potential outcomes without extensive experimental work. This includes investigating the binding affinities of this compound to various biological targets or its interaction with different material substrates. The refinement of these models will be critical for guiding experimental design, reducing the cost and time associated with discovery, and enabling a more rational approach to chemical research and development involving this compound.

Exploration of Novel Biotransformation Pathways and Environmental Applications

Understanding the biotransformation pathways of this compound is essential for assessing its environmental fate and exploring potential bioremediation or bio-application strategies. Future research should investigate the microbial or enzymatic degradation routes of this compound in various environmental matrices. Identifying specific enzymes or microorganisms capable of metabolizing this compound could pave the way for novel bioremediation technologies for contaminated sites. Conversely, exploring its potential use in engineered biological systems or as a substrate for specific bioprocesses could reveal new environmental applications. This line of inquiry would also involve characterizing the intermediate metabolites formed during biotransformation, which could have their own unique properties or environmental impacts, thus contributing to a comprehensive environmental risk assessment and the development of sustainable chemical practices.

Comparative Studies with Other Quaternary Ammonium Compounds for Structure-Activity Relationship Elucidation

To fully elucidate the structure-activity relationships (SAR) of this compound, comparative studies with a range of other quaternary ammonium compounds (QACs) are imperative. Future research should systematically investigate how variations in the alkyl chain length, the nature of the halogen, the counterion, or the headgroup influence the compound's activity and properties. By comparing this compound with structurally similar compounds, such as other haloalkylammonium salts or choline derivatives, researchers can identify key structural features responsible for specific biological or material properties. This systematic SAR analysis will not only deepen the fundamental understanding of how these molecules interact at a molecular level but also provide a rational basis for designing novel QACs with enhanced or entirely new functionalities for targeted applications in medicine, agriculture, or materials science.

Q & A

Basic: What experimental designs are suitable for studying Chlorocholine iodide's effects on plant growth?

Methodological Answer:
To evaluate this compound (CCC) in plant growth studies, a controlled factorial design is recommended. For example, in Gardenia jasminoides experiments, CCC concentrations (e.g., 0, 100, 200, 300 mg/L) were tested across multiple harvest intervals (10, 20, 30 days) to assess dose- and time-dependent effects on biomass . Key steps:

  • Define concentration gradients based on prior literature (e.g., cotton studies ).
  • Include replicates (≥3) to ensure statistical robustness.
  • Use standardized growth media and environmental controls.

Basic: How to statistically analyze dose-response relationships for this compound?

Methodological Answer:
A two-way ANOVA is ideal for analyzing interactions between CCC concentration and time variables, as demonstrated in Gardenia jasminoides studies . Tools like GraphPad Prism can compute significance (p < 0.05) and standard deviations. For non-linear responses, consider polynomial regression or EC50 calculations. Always report raw data (means ± SD) and justify statistical tests in appendices .

Advanced: How to resolve contradictions in this compound's reported effects across studies?

Methodological Answer:
Contradictions often arise from variability in experimental conditions (e.g., species, CCC purity, application methods). To address this:

Conduct a systematic literature review using primary sources (e.g., agricultural journals ).

Perform meta-analysis to identify confounding variables (e.g., light exposure, soil pH).

Design a multi-variable experiment (e.g., factorial design) isolating factors like CCC interactions with auxins or gibberellins .

Advanced: How to optimize this compound protocols for tissue culture applications?

Methodological Answer:
Optimization requires iterative testing of parameters:

  • Exposure Duration: Test short- vs. long-term CCC exposure (e.g., 10 vs. 30 days) .
  • Combination Therapies: Pair CCC with other growth retardants (e.g., paclobutrazol) and analyze synergies via response surface methodology .
  • Validation: Use HPLC or LC-MS to confirm CCC uptake and metabolite profiles .

Basic: What guidelines ensure reproducibility in this compound experiments?

Methodological Answer:
Reproducibility hinges on:

  • Detailed Protocols: Document CCC preparation (e.g., solvent, purity grade) and application methods (foliar vs. root exposure) .
  • Data Transparency: Share raw datasets, including outliers, in supplementary materials .
  • Replication: Follow guidelines from journals like Beilstein Journal of Organic Chemistry for independent verification .

Advanced: How to address variability in this compound's bioactivity due to environmental factors?

Methodological Answer:
Environmental variability (e.g., temperature, humidity) can be mitigated by:

Controlled-Environment Studies: Use growth chambers with fixed parameters .

Sensitivity Analysis: Model CCC effects under simulated stress conditions (e.g., drought, salinity).

Field Trials: Validate lab findings in real-world settings with stratified sampling .

Basic: How to conduct a rigorous literature review on this compound mechanisms?

Methodological Answer:

  • Source Selection: Prioritize peer-reviewed articles from journals like Egyptian Journal of Chemistry .
  • Data Extraction: Tabulate CCC mechanisms (e.g., gibberellin inhibition) and experimental conditions .
  • Gaps Identification: Note understudied areas (e.g., CCC’s impact on secondary metabolites) for future research .

Advanced: What strategies validate this compound's molecular targets in plants?

Methodological Answer:

  • Omics Approaches: Use transcriptomics/proteomics to identify CCC-responsive genes/proteins.
  • Mutant Studies: Compare CCC effects in wild-type vs. gibberellin-deficient mutants.
  • Isothermal Titration Calorimetry (ITC): Quantify CCC binding affinity to suspected targets .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Chlorocholine iodide
Reactant of Route 2
Chlorocholine iodide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.